

Linopirdine: Application Notes on Solubility and Protocols for In Vitro Studies

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Compound of Interest

Compound Name: Linopirdine

Cat. No.: B1675542

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These application notes provide detailed information on the solubility of **linopirdine** in DMSO and aqueous solutions, along with protocols for its preparation and use in in vitro research settings. **Linopirdine** is a cognition-enhancing agent known for its modulation of neuronal M-currents and activation of TRPV1 channels.

Data Presentation: Linopirdine Solubility

The solubility of a compound is a critical parameter for the design and interpretation of in vitro experiments. The following tables summarize the reported solubility of **linopirdine** and its dihydrochloride salt in dimethyl sulfoxide (DMSO) and aqueous solutions.

Table 1: Solubility of **Linopirdine**

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	125	319.32	Ultrasonic assistance may be required for complete dissolution. [1]

Table 2: Solubility of **Linopirdine** Dihydrochloride

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
Water	46.44	100	
DMSO	46.44	100	

Note: The molecular weight of **linopirdine** is 391.47 g/mol , and **linopirdine** dihydrochloride is 464.39 g/mol . Molar concentration calculations are based on these values.

Experimental Protocols

Protocol 1: Preparation of **Linopirdine** Stock Solutions

This protocol describes the preparation of a high-concentration stock solution of **linopirdine** in DMSO, which can be further diluted in aqueous buffers for experimental use.

Materials:

- **Linopirdine** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)
- Calibrated pipettes

Procedure:

- Weighing: Accurately weigh the desired amount of **linopirdine** powder in a sterile microcentrifuge tube.

- **Solvent Addition:** Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock solution of **linopirdine**, add 2.55 μ L of DMSO per 1 mg of **linopirdine**).
- **Dissolution:** Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath.
- **Storage:** Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard shake-flask method to determine the thermodynamic solubility of **linopirdine** in a specific aqueous buffer.

Materials:

- **Linopirdine** powder
- Aqueous buffer of desired pH (e.g., Phosphate-Buffered Saline, pH 7.4)
- Glass vials with screw caps
- Orbital shaker or rotator
- Centrifuge
- 0.22 μ m syringe filters
- High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

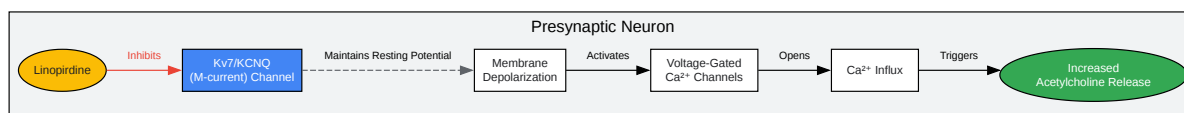
- **Sample Preparation:** Add an excess amount of **linopirdine** powder to a glass vial containing a known volume of the aqueous buffer. The amount should be sufficient to ensure that a

saturated solution is formed.

- **Equilibration:** Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for 24-48 hours.
- **Phase Separation:** After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
- **Filtration:** Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
- **Quantification:** Determine the concentration of **linopirdine** in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotology. A standard curve of **linopirdine** in the same buffer should be prepared for accurate quantification.
- **Data Reporting:** The determined concentration represents the aqueous solubility of **linopirdine** in the specific buffer and at the tested temperature.

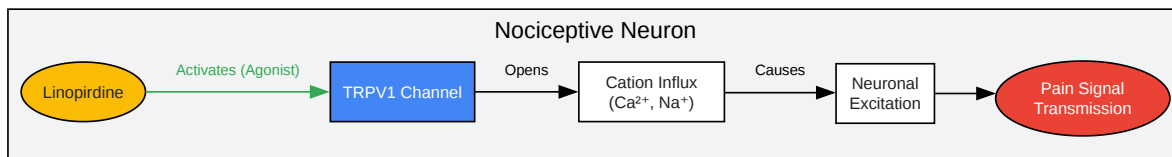
Visualizations: Signaling Pathways of Linopirdine

Linopirdine exerts its effects through multiple signaling pathways. The following diagrams illustrate its primary mechanisms of action.



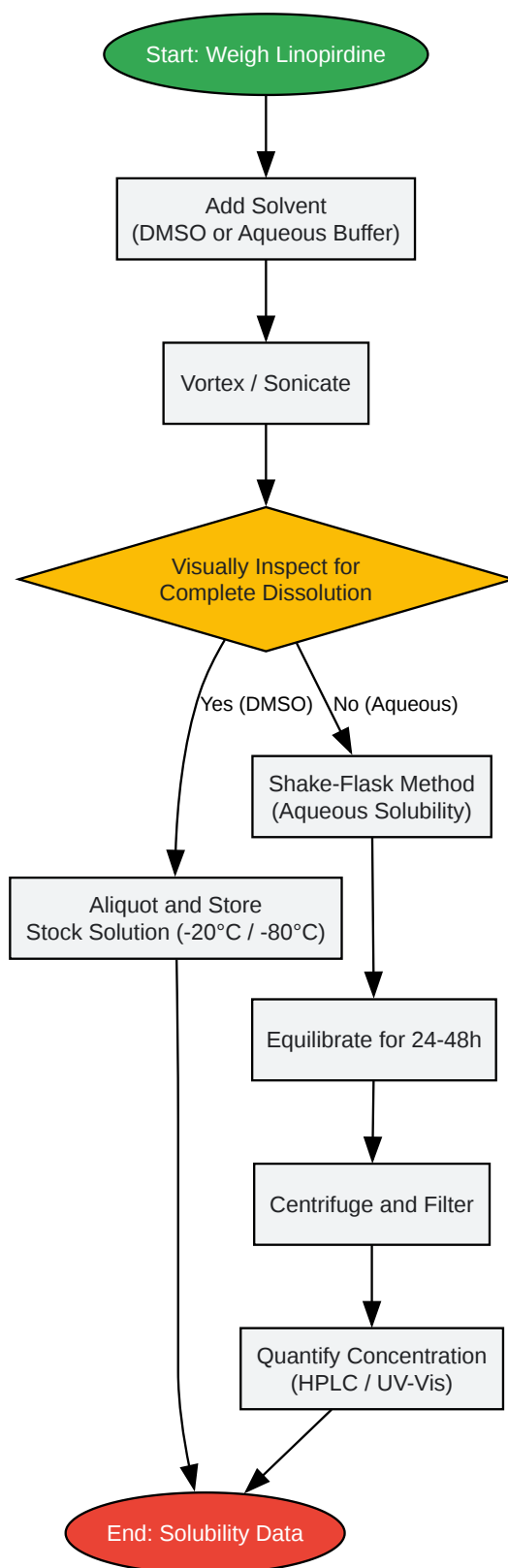
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Caption: **Linopirdine** inhibits Kv7/KCNQ channels, leading to enhanced acetylcholine release.



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Caption: **Linopirdine** acts as an agonist on TRPV1 channels, contributing to neuronal excitation.



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Caption: Workflow for preparing **linopirdine** solutions and determining aqueous solubility.

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References

- 1. file.medchemexpress.com [file.medchemexpress.com]
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